molecular formula C11H12N2O B091971 (1-Allyl-1H-benzoimidazol-2-yl)-methanol CAS No. 300706-95-0

(1-Allyl-1H-benzoimidazol-2-yl)-methanol

Cat. No.: B091971
CAS No.: 300706-95-0
M. Wt: 188.23 g/mol
InChI Key: WCFBNPLGHKARRT-UHFFFAOYSA-N
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Description

(1-Allyl-1H-benzoimidazol-2-yl)-methanol is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of an allyl group and a methanol moiety in this compound potentially enhances its reactivity and biological activity.

Scientific Research Applications

(1-Allyl-1H-benzoimidazol-2-yl)-methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its anticancer activity and potential use in drug development.

    Industry: Utilized in the development of new materials and catalysts.

Safety and Hazards

The safety data sheet (SDS) for “(1-Allyl-1H-benzoimidazol-2-yl)-methanol” is not available in the current resources . Therefore, it is recommended to handle this compound with general laboratory precautions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Allyl-1H-benzoimidazol-2-yl)-methanol typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Allylation: The benzimidazole core is then allylated using allyl bromide in the presence of a base such as potassium carbonate in acetonitrile.

    Methanol Addition: The final step involves the addition of a methanol group to the benzimidazole ring, which can be achieved through various methods, including the use of methanol in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The allyl group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a strong base or acid as a catalyst.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzimidazole derivatives.

Mechanism of Action

The mechanism of action of (1-Allyl-1H-benzoimidazol-2-yl)-methanol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

    Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and cell signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

  • (1-Allyl-1H-benzimidazol-2-yl)ethanol
  • (1-Allyl-1H-benzimidazol-2-yl)ethylamine
  • (1-Allyl-1H-benzimidazol-2-yl)methylamine

Uniqueness: (1-Allyl-1H-benzoimidazol-2-yl)-methanol is unique due to the presence of both an allyl group and a methanol moiety, which may enhance its reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

(1-prop-2-enylbenzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-7-13-10-6-4-3-5-9(10)12-11(13)8-14/h2-6,14H,1,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFBNPLGHKARRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352083
Record name (1-Allyl-1H-benzoimidazol-2-yl)-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300706-95-0
Record name (1-Allyl-1H-benzoimidazol-2-yl)-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (1H-benzoimidazol-2-yl)-methanol (501 mg, 3.38 mmol) and allyl bromide (0.29 mL, 3.38 mmol) in DMF (15 mL) was added N,N-diisopropylethylamine (0.71 mL, 4.06 mmol). The reaction mixture was stirred at 60° C. overnight. Then the mixture was cooled to room temperature and quenched with saturated NaHCO3 (25 mL). Then it was extracted with CH2Cl2 (3×25 mL). The combined organic layer was washed with brine (2×25 mL), dried (MgSO4), filtered, concentrated, and dried in vacuo to afford a brown oil. Purification by flash column chromatography on silica gel using 2% CH3OH/CH2Cl2 afforded the product as a yellow oil (180 mg, 28%). 1H NMR (CDCl3) δ 4.85 (br s, 5H), 4.98 (d, 1H, J=17.1 Hz), 5.17 (d, 1H, J=10.5 Hz), 5.88-6.01 (in, 1H), 7.20-7.26 (m, 3H), 7.66 (t, 1H, J=3.9 Hz).
Quantity
501 mg
Type
reactant
Reaction Step One
Quantity
0.29 mL
Type
reactant
Reaction Step One
Quantity
0.71 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
28%

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